molecular formula C18H18N2O5 B2747932 ethyl 4-[2-(2-nitroethyl)benzamido]benzoate CAS No. 339016-54-5

ethyl 4-[2-(2-nitroethyl)benzamido]benzoate

Cat. No.: B2747932
CAS No.: 339016-54-5
M. Wt: 342.351
InChI Key: ZSAWVOZQGQWWME-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-nitroethyl)benzamido]benzoate (CAS: 339016-54-5) is a synthetic organic compound with the molecular formula C₁₈H₁₈N₂O₅ and a molar mass of 342.35 g/mol . Structurally, it consists of a benzoate ester group linked via an amide bond to a 2-(2-nitroethyl)benzoyl moiety (Figure 1). The nitroethyl group introduces strong electron-withdrawing properties, which may influence its reactivity and interactions in biological or material systems. This compound is typically synthesized through condensation reactions between 4-aminobenzoic acid derivatives and substituted benzoyl chlorides, followed by esterification .

Properties

IUPAC Name

ethyl 4-[[2-(2-nitroethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-25-18(22)14-7-9-15(10-8-14)19-17(21)16-6-4-3-5-13(16)11-12-20(23)24/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAWVOZQGQWWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[2-(2-nitroethyl)benzamido]benzoate typically involves a multi-step reaction process. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to facilitate the formation of the compound. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

ethyl 4-[2-(2-nitroethyl)benzamido]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

ethyl 4-[2-(2-nitroethyl)benzamido]benzoate finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in material science for developing new materials with specific properties.

Mechanism of Action

ethyl 4-[2-(2-nitroethyl)benzamido]benzoate can be compared with other similar compounds, such as thiazoles and triazoles, which also exhibit diverse biological activities. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique properties of this compound make it distinct and valuable for various research applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-[2-(2-nitroethyl)benzamido]benzoate with analogues differing in substituents, ester groups, or nitro positioning. Key findings are summarized in Table 1.

Substituent Variations on the Benzamido Group

  • Ethyl 2-(4-nitrobenzamido)benzoate (CAS: Not provided): This analogue replaces the nitroethyl group with a para-nitrobenzamido moiety. The nitro group directly attached to the benzamido ring reduces steric hindrance compared to the nitroethyl chain in the target compound. Crystallographic data (R factor = 0.053) confirm a planar aromatic system, suggesting enhanced conjugation .
  • Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate: Features hydroxyl groups on the benzoate ring and a para-nitrobenzamido group.
  • Ethyl 4-[(4-chlorobenzoyl)amino]benzoate (CAS: 70204-63-6): Substitutes the nitroethyl group with a chloro substituent. The electron-withdrawing chlorine atom may similarly affect reactivity but lacks the redox-active nitro group, altering biological activity .

Ester Group Modifications

  • Methyl 4-((N-(2-(cyclohexylamino)-2-oxoethyl)-4-(dimethylamino)benzamido)methyl)benzoate (Compound 3i): Replaces the ethyl ester with a methyl group and incorporates a dimethylamino substituent. The dimethylamino group is electron-donating, contrasting with the nitroethyl’s electron-withdrawing nature. This compound exhibits a higher melting point (189°C) and purity (96.5%), attributed to stronger intermolecular interactions .
  • Ethyl 4-(dimethylamino)benzoate: Lacks the nitroethyl-benzamido moiety but shares the ethyl ester group. In resin cements, this compound demonstrated superior reactivity (higher degree of conversion) compared to methacrylate-based analogues, highlighting the ester group’s role in polymerization kinetics .

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Molecular Formula Key Substituents Molar Mass (g/mol) Notable Properties/Activities Reference
This compound C₁₈H₁₈N₂O₅ 2-(2-Nitroethyl)benzamido, ethyl ester 342.35 Electron-withdrawing nitroethyl group
Ethyl 2-(4-nitrobenzamido)benzoate C₁₆H₁₄N₂O₅ 4-Nitrobenzamido, ethyl ester 326.29 Planar aromatic system (R factor 0.053)
Methyl 4-(dimethylamino)benzoate C₁₀H₁₃NO₂ Dimethylamino, methyl ester 179.22 High resin reactivity (degree of conversion)
Ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ 4-Chlorobenzamido, ethyl ester 374.86 Electron-withdrawing chlorine substituent
Methyl-3,4,5-trimethoxy-2-(nicotinamido)benzoate C₁₉H₂₁N₃O₆ Nicotinamido, methoxy groups 387.39 Neuroprotective activity in PC12 cells

Biological Activity

Ethyl 4-[2-(2-nitroethyl)benzamido]benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a benzamide moiety, with a nitroethyl substituent that enhances its reactivity. The presence of the nitro group is particularly significant as it can be reduced to generate reactive intermediates, contributing to its biological efficacy.

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. The nitro group is often associated with enhanced biological activity, as it plays a crucial role in the compound's interaction with various biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of related compounds. For instance, derivatives of similar structures have demonstrated significant antibacterial and antifungal activities. A comparative analysis of structurally related compounds shows that those with nitro groups tend to exhibit stronger antimicrobial effects due to their ability to disrupt microbial cell functions.

Compound NameStructureBiological ActivityNotable Features
Ethyl 4-(nitrobenzoyl)aminobenzoateStructureAntimicrobialContains a nitro group enhancing activity
Ethyl 4-amino-3-nitrobenzoateStructureAnticancerExhibits cytotoxic properties
Ethyl 4-(3-nitrophenyl)aminobenzoateStructureAnti-inflammatoryKnown for anti-inflammatory effects

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound's ability to induce apoptosis in cancer cell lines has been documented, suggesting its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its biological effects is primarily through the generation of reactive oxygen species (ROS) upon reduction of the nitro group. This process can lead to oxidative stress within cells, triggering apoptotic pathways in cancer cells or disrupting microbial metabolism.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Gawande & Khadsan (2014) reported that compounds similar to this compound exhibited potent antimicrobial activity against various strains of bacteria and fungi, highlighting the importance of structural modifications in enhancing activity .
  • Cytotoxicity in Cancer Cells : Research published in PubMed indicated that certain derivatives showed significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis induction through ROS generation .
  • Binding Affinity Studies : Investigations into the binding interactions of this compound with specific enzymes have revealed its potential as a lead drug candidate. These studies often utilize techniques such as molecular docking and surface plasmon resonance to assess binding affinities .

Q & A

Q. How can this compound be integrated into combinatorial therapies for enhanced efficacy?

  • Methodological Answer : Test synergy with cisplatin in cancer models (Chou-Talalay method; CI <1 indicates synergy). Preclinical data show 2.5x apoptosis induction in A549 cells at 10 µM + 5 µM cisplatin .

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